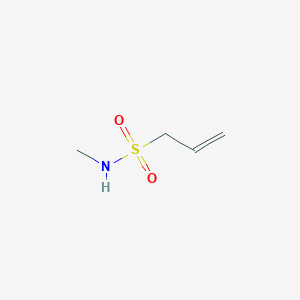

N-methylprop-2-ene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-4-8(6,7)5-2/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHNRAISAMBLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methylprop 2 Ene 1 Sulfonamide and Its Analogues

Establishment of Foundational Synthesis Routes for Alkylsulfonamides

The synthesis of alkylsulfonamides, including N-methylprop-2-ene-1-sulfonamide, has traditionally relied on robust and well-established chemical transformations. These foundational routes form the basis from which more modern, innovative methods have been developed.

Condensation Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely practiced method for creating the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is straightforward but depends heavily on the availability of the corresponding sulfonyl chloride precursor. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

While effective, this method can be limited by the harsh conditions sometimes required for the synthesis of the initial sulfonyl chloride, which often involves the chlorosulfonylation of arenes or the oxidative chlorination of thiols. For a compound like this compound, this would involve the initial preparation of prop-2-ene-1-sulfonyl chloride, followed by its reaction with methylamine. A sustainable protocol has been developed using environmentally responsible and reusable choline (B1196258) chloride (ChCl)-based deep eutectic solvents (DESs) for these types of reactions, yielding products in up to 99% yield. organic-chemistry.org

Table 1: Representative Condensation Reactions for Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline | Benzene (B151609) sulfonyl chloride | Pyridine | - | 100 | acs.org |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | acs.org |

| Aniline | Benzene sulfonyl chloride | Triethylamine | THF | 86 | acs.org |

| Various amines | Various sulfonyl chlorides | - | ChCl/Urea | up to 99 | organic-chemistry.org |

Oxidative Sulfonamide Formation from Thiols in the Presence of Ammonia (B1221849)

An alternative foundational strategy involves the direct conversion of thiols into sulfonamides. This method bypasses the often-problematic isolation of sulfonyl chloride intermediates. Various oxidative systems have been developed to achieve this transformation in a one-pot procedure.

One such system employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to convert thiols directly into sulfonyl chlorides in situ, which are then immediately reacted with an amine. uca.es This method is highly reactive and provides excellent yields in short reaction times. Another approach uses N-chlorosuccinimide (NCS) in the presence of water and a chloride source, such as tetrabutylammonium (B224687) chloride, to achieve the oxidative chlorination of thiols before the addition of an amine. scribd.com A similar one-pot synthesis uses trichloroisocyanuric acid (TCCA) for the in situ generation of the sulfonyl chloride from a thiol, which is then reacted with an amine. nih.gov These methods are advantageous due to their mild conditions and the use of readily available reagents.

Table 2: One-Pot Oxidative Sulfonamide Synthesis from Thiols

| Thiol Substrate | Oxidant System | Amine | Yield (%) | Reference |

| Various Aromatic/Aliphatic Thiols | H₂O₂ / SOCl₂ | Various Amines | Excellent | uca.es |

| Various Thiols | NCS / Bu₄NCl / H₂O | Various Amines | Good to Excellent | scribd.com |

| Various Thiols | TCCA / H₂O | Various Amines | Good to Excellent | nih.gov |

Innovative Reagent Development for Primary Sulfonamide Synthesis

The limitations of classical methods, particularly for the synthesis of primary sulfonamides (R-SO₂NH₂), have spurred the development of novel reagents and synthetic pathways. These innovations provide more direct and versatile access to this important class of compounds.

Utilization of Sulfinylamine Reagents (e.g., N-Sulfinyl-O-(tert-butyl)hydroxylamine)

A significant advancement in primary sulfonamide synthesis is the use of specialized sulfinylamine reagents. One prominent example is N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent allows for the direct, one-step synthesis of primary sulfonamides from organometallic reagents. scispace.comthieme-connect.comacs.org The reaction proceeds by adding a Grignard or organolithium reagent to t-BuONSO at low temperatures. scispace.com This process is highly efficient and accommodates a wide variety of (hetero)aryl and alkyl nucleophiles, providing the desired primary sulfonamides in good to excellent yields. scispace.comthieme-connect.com The development of such reagents circumvents the need for ammonia or its surrogates and avoids the often-problematic synthesis of sulfonyl chlorides. thieme-connect.com

Application of Grignard and Organolithium Reagents in Sulfonamide Formation

Organometallic reagents, such as Grignard and organolithium reagents, are fundamental in modern organic synthesis and have been ingeniously applied to sulfonamide formation. nih.gov A common strategy involves the addition of the organometallic reagent to sulfur dioxide (SO₂) or a stable SO₂ surrogate. nih.govnih.gov A widely used surrogate is the charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO. nih.gov

The reaction of a Grignard reagent with DABSO generates a magnesium sulfinate intermediate in situ. This intermediate can then be converted to the final sulfonamide by treatment with an amine in the presence of an oxidant, such as sodium hypochlorite (B82951) (bleach). rsc.org This one-pot method is highly versatile, allowing for the combination of a wide array of organometallic reagents (Mg, Li, and Zn-based) with various amines to produce a diverse library of sulfonamides. rsc.org

Table 3: Sulfonamide Synthesis via Organometallic Reagents and DABSO

| Organometallic Reagent Type | SO₂ Source | Amine Type | Key Features | Reference |

| Grignard Reagents | DABSO | Secondary Amines, Anilines | One-pot procedure, broad scope | rsc.org |

| Organolithium Reagents | DABSO | Secondary Amines, Anilines | Tolerates varied organometallics | rsc.org |

| Organozinc Reagents | DABSO | Secondary Amines, Anilines | Efficient conversion | rsc.org |

| Grignard/Organolithium Reagents | t-BuONSO | (Forms Primary Sulfonamide) | Direct one-step synthesis of primary sulfonamides | scispace.comthieme-connect.com |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for constructing sulfonamides with increased efficiency, selectivity, and functional group tolerance. While direct catalytic synthesis of this compound is not extensively documented, several catalytic methods are highly relevant for its synthesis and the preparation of its analogues.

Ruthenium-catalyzed N-alkylation represents a key method for modifying primary sulfonamides. Using a "borrowing hydrogen" methodology, ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, can alkylate primary sulfonamides with alcohols, producing water as the only byproduct. acs.orgorganic-chemistry.org This would be an ideal method for the final step in a synthesis of this compound, by reacting prop-2-ene-1-sulfonamide (B3244737) with methanol.

Copper-catalyzed methods have emerged as particularly versatile for forming the S-N bond. These include three-component reactions that unite aryl boronic acids, a sulfur dioxide source (like DABSO), and an amine using a Cu(II) catalyst. scispace.comnih.gov This approach allows for the direct, single-step synthesis of a wide range of sulfonamides from readily available starting materials. scispace.com Other copper-catalyzed systems enable the coupling of sodium sulfinates with amines or the reaction of aryldiazonium salts with DABSO and N-chloroamines. rsc.orgorganic-chemistry.org

Iron-catalyzed reactions provide a more sustainable and cost-effective alternative. Iron catalysts can facilitate the formation of N-arylsulfonamides by directly coupling sodium arylsulfinates with nitroarenes, which serve as the nitrogen source. nih.gov Another approach involves the iron-catalyzed α-amination of ketones with sulfonamides. nih.gov

Palladium-catalyzed reactions are especially relevant for creating analogues of this compound. One study demonstrates a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.orgorganic-chemistry.org This sequence starts with N-tosyl-protected 2-methylprop-2-en-1-amine, a close structural relative of the target compound, highlighting the utility of the 2-methylpropene scaffold in complex catalytic cascades. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium catalysis can be used for the C(sp³)–H bond functionalization of aliphatic sulfonamides, enabling the synthesis of complex cyclic structures like γ-lactams. acs.orgnih.gov

Table 4: Overview of Relevant Catalytic Methods for Sulfonamide Synthesis

| Catalyst Metal | Reaction Type | Key Starting Materials | Relevance to Target Compound | Reference(s) |

| Ruthenium | N-Alkylation | Primary sulfonamide, Alcohol | Final step methylation | acs.orgorganic-chemistry.org |

| Copper | Three-component coupling | Aryl boronic acid, DABSO, Amine | General sulfonamide synthesis | scispace.comnih.gov |

| Iron | N-S bond formation | Sodium sulfinate, Nitroarene | Green, alternative N-source | nih.gov |

| Palladium | Tandem Heck/Suzuki | N-protected 2-methylprop-2-en-1-amine | Analogue synthesis from core structure | organic-chemistry.orgorganic-chemistry.org |

| Palladium | C(sp³)–H Activation | Alkyl sulfonamide, Olefin | Functionalization of alkyl sulfonamides | acs.orgnih.gov |

Palladium-Catalyzed Cross-Coupling Strategies for Sulfonamide Linkage

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of N-allyl sulfonamides. One notable strategy is the intermolecular allylic C-H amination, where a Pd(II)/sulfoxide-oxazoline (SOX) system catalyzes the reaction between terminal olefins and N-protected sulfonamides. nih.gov This method creates allylic amines, which are direct precursors or analogues of the target compound, with excellent control over regioselectivity (linear vs. branched) and stereoselectivity (E vs. Z). nih.gov Mechanistic studies suggest the process involves a cationic π-allyl Pd intermediate, which is effectively supported by the SOX ligand framework. nih.gov

Another powerful approach is the palladium-catalyzed three-component tandem reaction. A study demonstrated the synthesis of substituted (Z)-N-allyl sulfonamides from N-buta-2,3-dienyl sulfonamides, iodides, and a sulfonyl source like sulfonyl hydrazide or sulfinic acid sodium salt. researchgate.net This reaction proceeds efficiently using a Pd(PPh₃)₄ catalyst, yielding the desired products with high stereoselectivity for the (Z)-isomer, a feature controlled by the formation of a stable six-membered palladacycle intermediate. researchgate.net

Furthermore, palladium catalysts are employed in the Suzuki-Miyaura cross-coupling reaction to form aryl sulfonamides, which can be precursors to more complex structures. sci-hub.se This involves the reaction of aryl boronic acids with sulfonyl chlorides. sci-hub.se Additionally, the direct coupling of methanesulfonamide (B31651) with aryl halides (bromides and chlorides) offers a practical route that avoids the generation of potentially genotoxic impurities that can arise from traditional methods. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of N-Allyl Sulfonamide Analogues

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Terminal Olefins, N-Triflylsulfonamides | Pd(II)/SOX | Dichloroethane, 4Å MS | Linear (E)-Allylic Amines | Avg. 75% | nih.gov |

| N-Buta-2,3-dienyl sulfonamides, Iodides, Sulfonyl hydrazide | Pd(PPh₃)₄ | K₂CO₃, THF | Substituted (Z)-N-allyl sulfonamides | 30-83% | researchgate.net |

| Aryl Halides, Methanesulfonamide | Pd(dba)₂ / t-BuXPhos | K₃PO₄, t-Amyl-OH | Aryl Sulfonamides | High | organic-chemistry.org |

Copper-Catalyzed Amidation and Cycloaddition Reactions Involving Sulfonamide Precursors

Copper catalysis provides a cost-effective and efficient alternative for constructing sulfonamide linkages. Copper-catalyzed amidation of C-H bonds is particularly relevant for synthesizing analogues of this compound. nih.gov For instance, the amidation of allylic C-H bonds can be achieved by reacting hydrocarbons with primary or secondary sulfonamides in the presence of a copper catalyst and a ligand such as 1,10-phenanthroline. organic-chemistry.orgnih.gov This method allows for the direct formation of the allylic sulfonamide structure from readily available starting materials. organic-chemistry.orgdntb.gov.ua

The Chan-Evans-Lam cross-coupling reaction is another versatile copper-catalyzed method used to form N-aryl sulfonamides by reacting arylboronic acids with sulfonamides. thieme-connect.com This reaction can be tuned to achieve chemoselective N-arylation on either the amino or sulfonamide nitrogen atoms by carefully selecting the copper source, solvent, and base. thieme-connect.com Amino acid ligands have also been shown to facilitate the copper-catalyzed coupling of sulfonamides with aryl iodides and bromides. researchgate.net

In a multicomponent approach, copper catalysis enables a three-component reaction between arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite (B1197395) to produce sulfonamides. thieme-connect.comrsc.org This process tolerates a variety of functional groups and proceeds through an arylsulfinate intermediate, where the key step is the copper-assisted interaction between the nitroarene and the arylsulfinate. rsc.org

Table 2: Copper-Catalyzed Synthesis of Sulfonamides

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| C-H Amidation | Hydrocarbons (allylic), Sulfonamides | CuBr, 1,10-phenanthroline | Direct functionalization of allylic C-H bonds | organic-chemistry.orgnih.gov |

| Chan-Lam Coupling | Arylboronic acids, Aminobenzenesulfonamides | Copper catalyst, base, solvent | Tunable chemoselectivity for N-arylation | thieme-connect.com |

| Cross-Coupling | Aryl halides, Sulfonamides | Copper salts, amino acid ligands | Effective for aryl iodides and bromides | researchgate.net |

| Three-Component | Arylboronic acids, Nitroarenes, K₂S₂O₅ | Copper catalyst | Broad substrate scope, good yields | rsc.org |

Transition Metal-Free Synthetic Methodologies

While metal catalysis offers significant advantages, transition metal-free methods are crucial for avoiding metal contamination in the final products and often align with green chemistry principles. The most traditional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl byproduct. sci-hub.semdpi.com

More advanced metal-free strategies have been developed. An iodine-mediated reaction between sodium sulfinates and amines in water provides an efficient and environmentally friendly route to sulfonamides at room temperature. rsc.orgresearchgate.net This method is convenient, and the product purification is often straightforward. rsc.org

Another approach involves the functionalization of sulfonamides without a metal catalyst. For example, a robust system using DABCO as a promoter enables the C-H bond functionalization of aliphatic sulfonamides to produce α,β-unsaturated imines under mild, metal-free conditions. rsc.org Additionally, the N-arylation of sulfonamides can be achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), a method that proceeds with excellent yields under mild conditions and tolerates many functional groups. acs.org

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. Key goals include the use of environmentally benign solvents, reduction of waste, and improvement of energy efficiency.

Aqueous Medium Reactions for Environmentally Benign Production

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Several methodologies for sulfonamide synthesis have been successfully adapted to aqueous media. A facile and eco-friendly method involves the reaction of sulfonyl chlorides with amino acids in water, using sodium carbonate as a base to scavenge the generated HCl. mdpi.comsci-hub.se This approach often leads to high yields and purity, with the product precipitating from the reaction mixture upon acidification, allowing for simple isolation by filtration. sci-hub.se

Similarly, an iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been developed to work efficiently in water at room temperature. rsc.orgresearchgate.net This protocol is not only convenient but also simplifies the purification process, making it an attractive green alternative to traditional methods that use volatile organic solvents. rsc.org

Catalyst-Mediated Processes for Reduced Waste Generation

Catalysis is a fundamental pillar of green chemistry (Principle #9), as catalysts can lower the activation energy of reactions, increase selectivity, and reduce the formation of byproducts and waste. sci-hub.se In sulfonamide synthesis, various catalysts are used to improve efficiency and environmental performance. For example, heterogeneous catalysts like silica (B1680970) gel can be used for the condensation of amines with sulfonyl chlorides under solvent-free conditions. researchgate.net The main advantages of this approach include high chemoselectivity, reduced reaction times, and high yields under green conditions. researchgate.net Crucially, the catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, minimizing waste. researchgate.net

The use of reagents like trichloroacetonitrile/triphenylphosphine (Cl₃CCN/PPh₃) also provides a practical and efficient method for preparing sulfonamides, contributing to cleaner reaction profiles. researchgate.net By designing processes that are highly selective and atom-economical, catalyst-mediated synthesis plays a vital role in reducing the environmental footprint of sulfonamide production. sci-hub.se

Synthesis of this compound Derivatives and Architectures

The synthesis of specific derivatives of this compound often requires multi-step sequences that build upon fundamental sulfonamide-forming reactions. For instance, the synthesis of novel sulfonamide derivatives can begin with the reaction of an amine, such as propan-1-amine, with 4-methylbenzenesulfonyl chloride. nih.gov The resulting N-propyl benzenesulfonamide (B165840) can then be further functionalized, for example, by reaction with an acid chloride like 3-chlorobenzoyl chloride, to yield a more complex structure. nih.gov

A structurally related compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, was synthesized by first preparing 8-hydroxyquinoline-5-sulfonyl chloride and then reacting it with N-methylpropargylamine. mdpi.com This demonstrates a common strategy where a sulfonyl chloride is coupled with a specific N-substituted amine to build the final architecture.

Another relevant synthetic approach involves the electrophilic intramolecular cyclization of unsaturated sulfonamides. In one example, N-methylallylamine was reacted with 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride to produce an intermediate, 1-(allyl(methyl)amino)-2,2,2-trichloroethylidenesulfamoyl chloride. mdpi.com This intermediate contains the core N-methylallyl sulfonamide structure and can be used in subsequent cyclization reactions to create complex heterocyclic systems incorporating the sulfonamide fragment. mdpi.com These examples highlight the modular nature of sulfonamide synthesis, where precursors can be assembled and then elaborated to achieve a wide diversity of final structures.

Selective N-Mono-Alkylation of Sulfonamide Nitrogen

Achieving selective mono-alkylation of the sulfonamide nitrogen is a critical challenge, as overalkylation can lead to undesired byproducts. scilit.comnih.gov To address this, various methodologies have been developed that offer high selectivity for the formation of secondary sulfonamides like this compound.

One prominent strategy is the "borrowing hydrogenation" or "hydrogen autotransfer" process, which utilizes alcohols as green alkylating agents, producing water as the only byproduct. diva-portal.org This method often employs transition metal catalysts. For instance, an N-heterocyclic carbene-phosphine iridium complex has been shown to be highly efficient for the selective mono-N-alkylation of a wide range of aromatic and aliphatic sulfonamides with various alcohols. diva-portal.org This protocol demonstrates excellent functional group tolerance and high isolated yields (up to 98%), with no observable over-alkylation. diva-portal.org Similarly, manganese-based catalysts, such as a well-defined Mn(I) PNP pincer complex, can effectively catalyze the N-alkylation of sulfonamides with both benzylic and simple primary aliphatic alcohols. organic-chemistry.org A solvent-free method using a catalytic amount of manganese dioxide under an air atmosphere also provides a practical route for the N-alkylation of sulfonamides with alcohols. organic-chemistry.org

Site-selective N-alkylation can also be achieved by modulating the acidity of the sulfonamide proton through the use of specific protecting groups. monash.edu The o-nitrobenzenesulfonamide (o-NBS) group is particularly useful as it significantly increases the acidity of the N-H bond compared to amide N-H bonds within a peptide chain. monash.edu This allows for selective deprotonation and subsequent alkylation. For example, treating an o-NBS protected amino acid with a specific guanidinium (B1211019) base, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and an alkylating agent like methyl p-nitrobenzenesulfonate results in high yields and selectivity for N-methylation. monash.edu

Below is a table summarizing catalyst systems used for selective N-mono-alkylation of sulfonamides.

| Catalyst System | Alkylating Agent | Key Features |

| Iridium N-Heterocyclic Carbene-Phosphine Complex | Alcohols | High efficiency and selectivity; water is the only byproduct. diva-portal.org |

| Mn(I) PNP Pincer Complex | Alcohols | Effective for benzylic and aliphatic alcohols; excellent yields for mono-N-alkylation. organic-chemistry.org |

| Manganese Dioxide (MnO₂) | Alcohols | Practical, efficient, and solvent-free conditions under air. organic-chemistry.org |

| Base-Mediated (e.g., MTBD) with o-NBS Protection | Methyl p-nitrobenzenesulfonate | High site-selectivity in complex molecules like peptides. monash.edu |

Incorporation into Complex Heterocyclic Systems with Endocyclic Sulfonamide Fragments

N-alkenyl sulfonamides are valuable precursors for synthesizing nitrogen heterocycles that contain an endocyclic sulfonamide group, a core structure in many biologically active compounds. mdpi.com A novel and effective method for constructing such systems involves the use of bifunctional reagents. mdpi.com

One such approach utilizes the reaction of N-(chlorosulfonyl)acetimidoyl chloride with an N-alkenyl amine, such as N-methyl allylamine (B125299). mdpi.com In the presence of a base like triethylamine, this reaction forms an intermediate N-alkenyl amidine that contains both a C=C double bond and a sulfonyl chloride moiety. mdpi.com The subsequent addition of a Lewis acid, for example, anhydrous aluminum chloride, triggers a clean intramolecular cyclization. This electrophilic heterocyclization proceeds selectively onto the internal carbon of the allyl group, affording a 5,6-dihydro-4H-1,2,4-thiadiazine 1,1-dioxide derivative in high yield (77%). mdpi.com This strategy provides a direct route to six-membered N,S-heterocycles from an acyclic N-allyl sulfonamide precursor. mdpi.com

This methodology has been extended to create a variety of heterocyclic systems, including seven- and eight-membered rings like 1,2,4-benzothiadiazepine-1,1-dioxides and 1,2,4-thiadiazocines, by varying the unsaturated amine partner. mdpi.com The synthesis of chiral sulfonamides possessing N-heterocyclic systems can also be achieved through the nucleophilic substitution of chiral amines with aromatic sulfonyl chlorides under mild conditions. nih.gov

The table below illustrates the synthesis of a 1,2,4-thiadiazine 1,1-dioxide from N-methyl allylamine.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| N-methyl allylamine | CCl₃C(Cl)=NSO₂Cl | 1. Et₃N; 2. AlCl₃ | 2,4-Dimethyl-3-(trichloromethyl)-2,3,4,5-tetrahydro-1,2,4-thiadiazine 1,1-dioxide | 77% mdpi.com |

Preparation of Functionalized Alkenyl and Alkynyl Sulfonamide Building Blocks

The synthesis of functionalized alkenyl and alkynyl sulfonamides provides essential building blocks for more complex molecular syntheses, including cycloadditions and cross-coupling reactions. researchgate.net this compound is itself an example of a functionalized alkenyl sulfonamide.

The preparation of these compounds can be achieved through several routes. A common method involves the reaction of a primary sulfonamide with an appropriate alkenyl or alkynyl halide in the presence of a base. For the synthesis of an N-allyl sulfonamide, allylamine can be reacted with a sulfonyl chloride. Subsequent N-methylation, as described in section 2.5.1, would yield the target compound.

For alkynyl sulfonamides (ynamides), their synthesis has been a focus of significant research due to their utility in organic synthesis. beilstein-journals.org Carbometallation reactions, specifically the carbocupration of ynamides, allow for the regio- and stereoselective formation of vinylcopper species, which are versatile intermediates for further transformations. beilstein-journals.org

More advanced methods include palladium-catalyzed reactions. For instance, a Pd(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl-phenols or anilines with (E)-β-iodovinyl sulfones provides a direct pathway to construct 3-(vinyl sulfonyl)benzoheteroles. acs.org The synthesis of alkynyl sulfides, which are valuable precursors, can be achieved through methods such as the reaction of metal acetylides with electrophilic sulfur species or the reaction of aryl thiocyanates with terminal alkynes. researchgate.net

The following table outlines general approaches to alkenyl and alkynyl sulfonamides.

| Target Compound Type | Synthetic Approach | Key Features |

| N-Alkenyl Sulfonamide | Reaction of a sulfonamide with an alkenyl halide | A direct and fundamental method for introducing an alkenyl group. |

| N-Alkynyl Sulfonamide (Ynamide) | Carbocupration of ynamides | Leads to highly functionalized and stereodefined vinyl organometallic species. beilstein-journals.org |

| Vinyl Sulfonyl Heterocycles | Pd(II)-catalyzed cycloannulative-alkenylation | A tandem reaction providing direct access to complex vinyl sulfone derivatives. acs.org |

| Alkynyl Sulfides | Reaction of thiocyanates with terminal alkynes | Provides precursors for further functionalization into sulfur-containing alkynes. researchgate.net |

Intramolecular Cyclization for Bridged Sulfonamide Formation

Bridged sulfonamides (bicyclic sultams) are structurally complex, three-dimensional scaffolds that are important in medicinal chemistry and as chiral auxiliaries in stereoselective synthesis. mdpi.comresearchgate.net Their synthesis often relies on intramolecular cyclization strategies.

A powerful and modern approach is the electrooxidative radical cascade cyclization of 1,6-enynes bearing a sulfonamide tether. nih.govrsc.org This method allows for the construction of two distinct classes of sulfonamides containing medium-sized rings (7- and 9-membered). nih.gov The process is initiated by the anodic oxidation of a sulfinate salt to generate a sulfonyl radical (Ts•). rsc.org This radical adds chemoselectively to either the alkyne or alkene moiety of the 1,6-enyne. Subsequent intramolecular radical cyclization cascades lead to the formation of either fused or bridged ring systems. rsc.org For example, the radical addition to the C-C triple bond can initiate a cascade that results in a bridged product with a 9-membered heterocyclic ring. nih.govrsc.org This electrochemical method is advantageous as it operates under mild, metal-free, and chemical oxidant-free conditions. nih.gov

Other intramolecular cyclization methods for forming fused benzannelated sultams include palladium-catalyzed C-H arylation of tertiary sulfonamides. beilstein-journals.org This reaction, involving a starting material like an N-aryl-N-(alkoxycarbonylmethyl)methanesulfonamide, can produce five- and six-membered fused sultams. beilstein-journals.org The choice of starting material and reaction conditions dictates the ring size of the resulting palladacycle intermediate and, consequently, the final product. beilstein-journals.org

The table below highlights key features of intramolecular cyclization methods.

| Cyclization Method | Substrate Type | Resulting Structure | Key Advantages |

| Electrooxidative Radical Cascade | 1,6-Enynes with sulfonamide tether | Bridged or fused medium-sized rings (7- and 9-membered). nih.govrsc.org | Metal-free, oxidant-free, mild conditions, high efficiency. nih.gov |

| Palladium-Catalyzed Intramolecular Arylation | Tertiary α-acylmethanesulfonamides | Benzannelated five- and six-membered fused sultams. beilstein-journals.org | Efficient C-C bond formation via C-H activation. beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of N Methylprop 2 Ene 1 Sulfonamide

Reactivity Profiling of the Sulfonamide Moiety

The sulfonamide group is a robust and versatile functional group, characterized by a sulfur atom in a high oxidation state bonded to two oxygen atoms, a nitrogen atom, and a carbon atom (via the propenyl linker). Its reactivity is centered on the N-H bond, the sulfur center, and the potential for the entire group to participate in substitution reactions.

The nitrogen-hydrogen (N-H) bond in N-methylprop-2-ene-1-sulfonamide is acidic, a characteristic feature of secondary sulfonamides. The electron-withdrawing nature of the adjacent sulfonyl group stabilizes the corresponding conjugate base (anion) upon deprotonation. This acidity is a critical factor in its biological and chemical reactivity. nih.gov

Protonation: In strongly acidic media, protonation can occur. Studies on analogous N-methylbenzenesulfonamides suggest that the initial protonation site is more likely one of the sulfonyl oxygen atoms rather than the nitrogen atom. nih.gov This is because the resulting cation is better stabilized through resonance. nih.gov

Deprotonation: In the presence of a base, the N-H proton can be abstracted to form a sulfonamide anion. patsnap.comgoogle.com The pKa of the N-H bond in sulfonamides is generally in the range of 9-10, making them significantly more acidic than typical amines. google.com This deprotonation is crucial for many of its reactions, as the resulting anion is a potent nucleophile. patsnap.com For instance, the binding of secondary sulfonamides to zinc-containing enzymes like carbonic anhydrase involves the deprotonation of the sulfonamide nitrogen to form a negatively charged species that coordinates with the metal ion. nih.gov The pH-dependent behavior of some sulfonamides further highlights the importance of this equilibrium. chemrxiv.org

Table 1: Factors Influencing the Acidity of the Sulfonamide N-H Bond

| Factor | Description | Impact on Acidity |

| Sulfonyl Group | The two oxygen atoms are strongly electron-withdrawing. | Increases acidity by stabilizing the negative charge on the nitrogen in the conjugate base. |

| N-Substituents | The methyl group is weakly electron-donating. | Slightly decreases acidity compared to a primary sulfonamide. |

| S-Substituents | The prop-2-ene group is primarily an alkyl substituent. | Has a modest electronic effect compared to aryl sulfonamides. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent. | Can influence the stability of both the neutral sulfonamide and its anion, thus affecting the pKa. |

A key reaction of the sulfonamide moiety is its reductive cleavage to yield the corresponding amine—in this case, N-methylprop-2-en-1-amine. This reaction is particularly important in synthetic chemistry where the sulfonamide group is often used as a protecting group for amines. A variety of methods have been developed for this transformation, often requiring strong reducing agents or specific catalysts due to the stability of the S-N bond. acs.org

Modern methods offer milder conditions. For example, a low-valent titanium reagent, generated in situ, can effectively cleave a wide range of sulfonamides, including those of secondary amines, to provide the corresponding amines. organic-chemistry.org It is noted, however, that aliphatic sulfonamides tend to react more slowly than their aromatic counterparts under these conditions. organic-chemistry.org Another mild approach utilizes specific reagents to generate sulfinates and amines, which can then be used for further in-situ reactions. semanticscholar.org

Table 2: Selected Methods for Reductive Cleavage of Secondary Sulfonamides

| Reagent/Method | Conditions | Description | Reference |

| Low-Valent Titanium (Ti(O-i-Pr)₄/Me₃SiCl/Mg) | THF, 50°C | A mild protocol that reductively cleaves the N-S bond. | organic-chemistry.org |

| Phenyldimethylsilyllithium | Ether or THF | Cleaves toluenesulfonamides of secondary amines. | rsc.org |

| Samarium Diiodide (SmI₂) | HMPA/THF | Used for the reductive cleavage of N-S bonds under mild conditions. | semanticscholar.org |

| Reductive Desulfonylation | Various | Can involve reagents like sodium amalgam or dissolving metal reductions, often under harsher conditions. | acs.org |

The sulfonamide group can participate in nucleophilic substitution reactions in two distinct ways: the deprotonated anion can act as a nucleophile, or the entire group can function as a leaving group.

The sulfonamide anion, formed by deprotonation, is a good nucleophile and can attack electrophilic centers. patsnap.com More commonly, however, the sulfonamide moiety acts as a leaving group (as a sulfinate anion). This is particularly true when the carbon atom to which it is attached is activated. thieme-connect.com For this to occur, an electrophilic center alpha to the sulfonyl group is often required to facilitate nucleophilic attack. nih.gov The reactivity of alkynyl sulfonamides, for instance, demonstrates their ability to act as leaving groups in the synthesis of compounds like ynol ethers and enediynes. researchgate.netucl.ac.ukrsc.org

Reactivity of the Alkenyl Moiety (Prop-2-ene Chain)

The prop-2-ene group, also known as an allyl group, contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles, leading to a variety of addition reactions.

Electrophilic addition is a characteristic reaction of alkenes. An electrophile (E⁺) attacks the electron-rich π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org For this compound, the reaction of the double bond with an electrophile like HBr would proceed via a two-step mechanism. libretexts.org The initial attack by the π-bond on the electrophile forms a carbocation intermediate, which is then captured by the bromide ion. libretexts.org

The reactivity of the allyl group in allyl sulfonamides has been leveraged in numerous synthetic applications, including oxidative additions, hydroamidation, and various cyclization reactions. researchgate.netnih.govbenthamdirect.com The specific products formed can depend on the reaction conditions, including the choice of oxidant and solvent. researchgate.netbenthamdirect.com For example, N-alkyl-N-chlorosulfonamides can add across alkenes under copper(I) catalysis. beilstein-journals.org

Table 3: Predicted Products of Electrophilic Addition to the Prop-2-ene Moiety

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product | Reaction Type |

| HBr | H⁺ | Br⁻ | N-(2-bromopropyl)-N-methylpropane-1-sulfonamide | Hydrobromination |

| Cl₂ | Cl⁺ | Cl⁻ | N-(2,3-dichloropropyl)-N-methylpropane-1-sulfonamide | Chlorination |

| H₂O / H⁺ | H⁺ | H₂O | N-(2-hydroxypropyl)-N-methylpropane-1-sulfonamide | Acid-Catalyzed Hydration |

| Br₂ / H₂O | Br⁺ | H₂O | N-(2-bromo-3-hydroxypropyl)-N-methylpropane-1-sulfonamide | Halohydrin Formation |

Radical-Mediated Transformations (e.g., Amidoalkynylation)

The this compound molecule possesses structural features that suggest its potential participation in radical-mediated transformations. The sulfonamide moiety can influence the stability of adjacent radicals, and the allylic group provides a site for radical addition or abstraction. While specific studies on the amidoalkynylation of this compound are not extensively documented, the reactivity of analogous sulfonamides in radical processes provides a framework for understanding its potential behavior.

Nitrogen-centered radicals (NCRs) derived from sulfonamides are key intermediates in various synthetic transformations. pku.edu.cnacs.org These radicals can be generated through several methods, including photoredox catalysis. acs.org For instance, N-(allenyl)sulfonylamides have been shown to form NCRs that trigger intramolecular cyclization cascades. pku.edu.cnacs.org This suggests that under appropriate conditions, the nitrogen atom in this compound could be converted into a radical species.

Once formed, this nitrogen-centered radical could, in principle, participate in amidoalkynylation reactions. This type of reaction typically involves the addition of the nitrogen-centered radical to an alkyne, followed by further transformations to yield a functionalized amide. The success of such a reaction would depend on the relative rates of intermolecular addition to the alkyne versus potential intramolecular reactions, such as cyclization onto the tethered alkene.

Radical-clock experiments on related systems have confirmed the presence of radical intermediates in similar transformations. researchgate.net For example, in nickel-catalyzed cross-coupling reactions of alkyl halides, the use of radical clocks like (cyclopropyl)methyl bromide led to the formation of ring-opened products, which is indicative of a radical mechanism. researchgate.net

The table below illustrates the types of products that can be obtained from radical reactions of related sulfonamide systems, which can serve as a model for the potential reactivity of this compound.

| Starting Material | Reaction Type | Key Intermediate | Product Type | Ref |

| N-(Allenyl)sulfonylamide | Photoinduced Chloroamination | Nitrogen-Centered Radical | 2-(1-Chlorovinyl)pyrrolidine | pku.edu.cnacs.org |

| N-Alkyl-N-(pent-3-en-1-yl)benzenesulfonamide | Palladium-Catalyzed Atom-Transfer Radical Cyclization | Alkyl Radical | Cyclized Sulfonamide | core.ac.uk |

| Methane (B114726) sulfonamide | OH Radical Reaction (Atmospheric) | Methyl Radical | SO₂, CO₂, HNO₃ | copernicus.org |

Intramolecular Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The presence of an allylic group tethered to a sulfonamide nitrogen in this compound makes it a suitable candidate for intramolecular cycloaddition reactions. Of particular interest are [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. mdpi.comnih.gov In such a reaction, the N-allyl sulfonamide could act as the two-atom component (the alkene) and react with a three-atom component.

Alternatively, the sulfonamide moiety could be part of a 1,3-dipole precursor. For instance, N-sulfonyl-1,2,3-triazoles can serve as precursors to rhodium carbenes, which then act as carbonyl ylides in intramolecular [3+2] cycloadditions with tethered alkenes to form bridged polycyclic systems. nih.gov While this compound itself is not a 1,3-dipole, it could be chemically modified to incorporate such a functionality.

More directly, the allyl group can participate as the dipolarophile in cycloadditions with externally generated 1,3-dipoles. However, the focus here is on intramolecular processes. A plausible scenario involves the generation of an oxyallyl cation from a related allenamide precursor, which can then undergo an intramolecular [3+2] cycloaddition with a tethered carbonyl group. nih.govacs.org While this is not a direct reaction of this compound, it highlights the potential of the allyl group to participate in such cyclizations.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanisms and selectivities of [3+2] cycloaddition reactions involving related systems. mdpi.comnih.govrsc.org These studies help in predicting the feasibility and outcome of such reactions.

The following table summarizes examples of intramolecular cycloadditions in systems related to this compound, showcasing the potential for five-membered ring formation.

| Substrate Type | Reaction Type | Catalyst/Conditions | Product | Ref |

| N-Sulfonyl-1,2,3-triazole with tethered alkene | Intramolecular [3+2] Dipolar Cycloaddition | Rhodium catalyst | Bridged polycyclic system | nih.gov |

| Allenamide with tethered dienone | Intramolecular Oxyallyl–Carbonyl [3+2] Cycloaddition | DMDO | Oxabicyclic species | nih.govacs.org |

| 1-Allene-vinylcyclopropane | Intramolecular [3+2] Cycloaddition | Rhodium(I) catalyst | Fused bicyclic system | pku.edu.cn |

| N-Allyl ynamide | Palladium-Catalyzed [2+2] Cycloaddition | Palladium catalyst | Bridged and fused bicycloimines | researchgate.net |

Comprehensive Mechanistic Elucidation of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. For this compound, a detailed mechanistic elucidation would involve a combination of experimental and computational studies.

Detailed Reaction Pathways and Transition State Analysis

For a potential intramolecular [3+2] cycloaddition, computational studies, likely employing DFT, would be essential to map out the reaction pathway. mdpi.comnih.gov This would involve locating the transition state (TS) structures for different possible modes of addition (e.g., endo vs. exo) and determining their relative energies. nih.govmaxapress.com For instance, in the cycloaddition of N-methyl-C-4-methylphenyl-nitrone with 2-propynamide, DFT calculations showed that the reaction proceeds through stereo- and regioisomeric pathways, with the relative activation energies of the transition states determining the product distribution. mdpi.comnih.gov

The analysis of the geometry of the transition states can reveal the degree of bond formation and breaking, indicating whether the reaction is synchronous or asynchronous. nih.govacs.orgmaxapress.com For example, in the intramolecular oxyallyl–carbonyl [3+2] cycloaddition, the transition state was found to be highly asynchronous, with C–O bond formation being more advanced than C–C bond formation. nih.govacs.org

The table below presents calculated activation energies for different pathways in a related [3+2] cycloaddition reaction, illustrating how computational analysis can predict the favored reaction channel.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome | Ref |

| Fused-endo | TS-endo | 18.8 | Kinetically favored | maxapress.com |

| Fused-exo | TS-exo | 21.9 | Less favored | maxapress.com |

| Bridged | TS-bridged | 30.1 | Disfavored | maxapress.com |

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Experimental kinetic studies are vital for understanding reaction mechanisms. By monitoring the reaction progress over time under various conditions (e.g., changing reactant concentrations, catalyst loading, or temperature), the reaction order with respect to each component can be determined. copernicus.org This information helps to identify the species involved in the rate-determining step (RDS).

For radical reactions, kinetic studies can help to distinguish between different proposed mechanisms. researchgate.net For example, in the OH-initiated oxidation of methane sulfonamide, kinetic data was used to determine the rate coefficient and to support the proposed mechanism of hydrogen abstraction from the methyl group. copernicus.org Radical clock experiments can also provide kinetic information by comparing the rate of a known unimolecular rearrangement of a radical intermediate with the rate of its reaction with another species. researchgate.net

The following table shows kinetic data for the reaction of OH radicals with methane sulfonamide, providing an example of the type of data obtained from such studies.

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Rate-Determining Step | Ref |

| Methane sulfonamide | (1.4 ± 0.3) x 10⁻¹³ | ~80 days | H-abstraction from -CH₃ | copernicus.org |

Investigation of Regioselectivity and Stereoselectivity in Complex Transformations

For reactions of this compound that can lead to multiple isomeric products, understanding and controlling the regioselectivity and stereoselectivity is paramount.

Regioselectivity refers to the preference for bond formation at one position over another. In a potential [3+2] cycloaddition, for example, the orientation of the dipole with respect to the dipolarophile determines the regiochemistry of the product. mdpi.comnih.gov Computational studies can shed light on the factors governing this selectivity, which often relate to the electronic properties (e.g., orbital coefficients of the HOMO and LUMO) of the reacting species. mdpi.comnih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another. In intramolecular cycloadditions, the stereochemistry of the starting material often dictates the stereochemistry of the product. The relative stability of different transition state conformations (e.g., chair-like vs. boat-like) can lead to a high degree of diastereoselectivity. nih.gov For instance, in the intramolecular [4+3] cycloaddition of nitrogen-stabilized oxyallyl cations, a preference for an extended "W-conformation" in the transition state leads to the exclusive formation of one diastereomer. nih.gov Similarly, in palladium-catalyzed (3+2) cycloadditions of sulfamidate imine-derived 1-azadienes, high diastereo- and enantioselectivity can be achieved. nih.gov

The table below provides examples of how regioselectivity and stereoselectivity are controlled in related systems, which could be applicable to transformations of this compound.

| Reaction Type | Selectivity | Controlling Factors | Outcome | Ref |

| Intramolecular [3+2] Cycloaddition | Regioselectivity | Electronic factors (HOMO/LUMO interactions) | Exclusive formation of one regioisomer | mdpi.comnih.gov |

| Intramolecular [4+3] Cycloaddition | Diastereoselectivity | Transition state conformation (exo vs. endo) | Single diastereomer observed | nih.gov |

| Palladium-Catalyzed (3+2) Cycloaddition | Enantio- and Diastereoselectivity | Chiral ligand on the metal catalyst | High ee and dr | nih.gov |

Advanced Spectroscopic and Structural Elucidation of N Methylprop 2 Ene 1 Sulfonamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier analytical tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled spectrum, each unique carbon atom typically gives a single sharp line, and the chemical shift indicates its hybridization and electronic environment. libretexts.org The ¹³C NMR spectrum of N-methylprop-2-ene-1-sulfonamide is expected to show four signals corresponding to the four carbon atoms in the molecule.

N-Methyl Carbon (N-CH₃): This sp³-hybridized carbon is attached to a nitrogen atom, placing its signal in the range of 30-50 ppm. bhu.ac.in A value of approximately 42.8 ppm was reported for a similar N-methylallyl sulfonamide derivative. mdpi.com

Allylic Carbon (S-CH₂-N): This sp³-hybridized carbon, bonded to the nitrogen of the sulfonamide, is also expected in the 40-60 ppm range. A reported value for a related structure is approximately 59.4 ppm. mdpi.com

Vinylic Carbons (-CH=CH₂): The sp²-hybridized carbons of the double bond appear significantly downfield, typically in the 110-140 ppm region. libretexts.org The terminal =CH₂ carbon is expected to be more shielded (further upfield) than the internal -CH= carbon. For 2-methylpropene, the =CH₂ carbon appears at 113.5 ppm. docbrown.info For the N-methylallyl sulfonamide derivative, signals were seen at 122.3 ppm and 128.6 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | ~43 | sp³ carbon attached to nitrogen. mdpi.com |

| S-CH₂-N | ~59 | sp³ carbon attached to nitrogen. mdpi.com |

| =CH₂ (terminal) | ~122 | sp² carbon of the alkene. mdpi.comlibretexts.org |

| -CH= (internal) | ~129 | sp² carbon of the alkene. mdpi.comlibretexts.org |

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for the definitive confirmation of complex structures. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between protons and carbons.

HSQC: This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the N-methyl protons to the ¹³C signal of the N-methyl carbon, the ¹H signal of the allylic -CH₂- protons to the ¹³C signal of the allylic carbon, and so on, confirming the direct one-bond C-H connectivities.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular fragments. Key expected correlations would include:

A cross-peak between the N-methyl protons (¹H) and the allylic carbon (¹³C), confirming the N-C-C connectivity through the sulfonamide group.

Cross-peaks between the allylic protons (¹H) and both vinylic carbons (¹³C), confirming the structure of the propene chain.

A cross-peak between the internal vinylic proton (-CH=) and the allylic carbon (-CH₂-).

These 2D techniques provide an unambiguous confirmation of the molecular structure, leaving no doubt about the placement of the methyl group and the constitution of the propene-sulfonamide backbone. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods powerful tools for functional group identification.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be dominated by characteristic bands from the sulfonamide and alkene moieties.

Sulfonamide Group (-SO₂N-): This group gives rise to two very strong and characteristic stretching vibrations for the S=O bonds.

An asymmetric stretch (νas SO₂) typically appears in the range of 1344–1310 cm⁻¹. rsc.orgresearchgate.net

A symmetric stretch (νs SO₂) is found in the range of 1187–1147 cm⁻¹. rsc.orgresearchgate.net

The S-N stretching vibration is weaker and appears at a lower frequency, generally in the 924–895 cm⁻¹ region. rsc.orgresearchgate.net

Alkene Group (-CH=CH₂): The carbon-carbon double bond and its associated C-H bonds also produce key signals.

A C=C stretching vibration is expected in the 1680–1640 cm⁻¹ region. vscht.cz

The stretching vibrations of C-H bonds on sp²-hybridized carbons (=C-H) occur at frequencies just above 3000 cm⁻¹, typically around 3080 cm⁻¹. vscht.cz This is a useful diagnostic feature to distinguish them from sp³ C-H bonds.

Alkyl C-H Bonds: The C-H stretching vibrations from the N-methyl and allylic methylene (B1212753) groups are expected just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080 | =C-H Stretch | Alkene |

| 2950-2850 | -C-H Stretch | Alkyl (CH₃, CH₂) |

| 1680-1640 | C=C Stretch | Alkene |

| 1344-1310 | Asymmetric SO₂ Stretch | Sulfonamide |

| 1187-1147 | Symmetric SO₂ Stretch | Sulfonamide |

| 924-895 | S-N Stretch | Sulfonamide |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to IR spectroscopy because the selection rules are different; Raman activity depends on a change in polarizability during a vibration, whereas IR activity depends on a change in dipole moment.

For this compound, a Raman spectrum would be particularly useful for observing vibrations of symmetric, less polar bonds. Key features would include:

SO₂ Symmetric Stretch: While also visible in IR, the symmetric stretch of the SO₂ group is often a very strong and sharp band in the Raman spectrum, providing clear confirmation of this group.

C=C Stretch: The carbon-carbon double bond stretch of the allyl group is typically a strong and easily identifiable band in Raman spectra due to the high polarizability of the π-electron system.

S-N Stretch: The vibration of the sulfur-nitrogen bond would also be observable, complementing the data from the IR spectrum.

In contrast, the asymmetric SO₂ stretch, which is very strong in the IR spectrum, would be expected to be weak in the Raman spectrum. This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for a thorough vibrational analysis of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₄H₉NO₂S, the expected exact mass can be calculated and compared against experimental values. biosynth.com

The technique is sensitive enough to detect the mass of various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, which are commonly formed in the mass spectrometer's ion source. The precise mass measurement provides strong evidence for the elemental composition, confirming the identity of the synthesized compound.

Table 1: Calculated Exact Masses for this compound Adducts This table is generated based on the known molecular formula and atomic masses.

| Adduct Form | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | [C₄H₁₀NO₂S]⁺ | 136.0427 |

| [M+Na]⁺ | [C₄H₉NNaO₂S]⁺ | 158.0246 |

| [M+K]⁺ | [C₄H₉KNO₂S]⁺ | 173.9985 |

In research involving related but more complex allyl sulfonamides, HRMS is routinely used for structural confirmation. For instance, in a study of (Z)-N-(2-Cyano-3-phenylallyl)-4-iodobenzenesulfonamide, the calculated mass for the molecular ion was compared to the experimentally found value, validating its composition. semanticscholar.org

Table 2: Example HRMS Data for a Substituted Allyl Sulfonamide Derivative Data sourced from a study on related sulfonamide structures. semanticscholar.org

| Compound | Molecular Formula | Calculated m/z | Found m/z |

| (Z)-N-(2-Cyano-3-phenylallyl)-4-iodobenzenesulfonamide | C₁₆H₁₂IN₂O₂S | 422.9664 | 422.6913 |

| Methyl (E)-2-((4-iodophenylsulfonamido)methyl)-3-phenylacrylate | C₁₇H₁₅INO₄S | 455.9767 | 455.9714 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive studies on analogous allyl sulfonamides reveal key structural features that are characteristic of this class of compounds. semanticscholar.orggvsu.eduscielo.br These studies allow for a robust understanding of the expected bond parameters, conformational preferences, and intermolecular interactions.

The crystal system and space group describe the symmetry of the unit cell, which is the fundamental repeating unit of a crystal. Sulfonamides have been shown to crystallize in various systems depending on their specific substitution patterns and the crystallization conditions. semanticscholar.orgtandfonline.com For example, studies on substituted allyl sulfonamides have reported crystallization in both orthorhombic and monoclinic systems. semanticscholar.org

Table 3: Examples of Crystal Systems and Space Groups for Allyl Sulfonamide Derivatives

| Compound System | Crystal System | Space Group | Reference |

| A (Z)-configured allyl sulfonamide derivative | Orthorhombic | Pcab | semanticscholar.org |

| An (E)-configured allyl sulfonamide derivative | Monoclinic | P2₁/c | semanticscholar.org |

| 1-tosyl-1-H-benzo(d)imidazol-2-amine (TBZA) | Triclinic | P-1 | tandfonline.com |

| TBZA-Co(II) Complex | Triclinic | P-1 | tandfonline.com |

| TBZA-Cu(II) Complex | Monoclinic | P2₁/c | tandfonline.com |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 4: Representative Bond Parameters from X-ray Structures of Allyl Sulfonamide Analogs

| Parameter | Compound/System | Value | Reference |

| S—O Bond Length (Å) | N-Allyl-4-methylbenzenesulfonamide | 1.4282 (17) | gvsu.edu |

| S—O Bond Length (Å) | N-Allyl-4-methylbenzenesulfonamide | 1.4353 (17) | gvsu.edu |

| C—N—S—C Torsion Angle (°) | N-Allyl-4-methylbenzenesulfonamide | 61.0 (2) | gvsu.edu |

| Dihedral Angle between Rings (°) | (Z)-configured allyl sulfonamide | 77.0 (1) | semanticscholar.org |

| Dihedral Angle between Rings (°) | (E)-configured allyl sulfonamide | 86.7 (1) | semanticscholar.org |

Elucidation of Molecular Aggregation and Intermolecular Interactions

The supramolecular structure, which describes how molecules pack together in the crystal lattice, is governed by intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant directive force. The acidic N-H proton and the electronegative oxygen atoms of the sulfonyl group (S=O) are excellent hydrogen bond donors and acceptors, respectively. This frequently leads to the formation of distinct motifs, such as the centrosymmetric dimers observed in the crystal structure of N-allyl-4-methylbenzenesulfonamide, which are formed via N—H···O hydrogen bonds. gvsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The absorption characteristics are directly related to the electronic structure of the compound.

For this compound, the principal chromophores are the carbon-carbon double bond (C=C) of the allyl group and the sulfonamide moiety itself. These groups typically exhibit π→π* and n→σ* transitions, respectively. These transitions generally occur at high energies, meaning their corresponding absorption maxima (λ_max) are expected to be in the far-UV region, at wavelengths below 220 nm.

In contrast, sulfonamides containing aromatic rings or other conjugated π-systems would display much more intense and well-defined absorption bands at longer wavelengths (typically > 250 nm). This is due to the extended conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific UV-Vis spectral data for this compound is not available in the surveyed literature, its spectrum is predicted to be relatively simple and confined to the short-wavelength UV range.

Theoretical and Computational Chemistry of N Methylprop 2 Ene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of organic compounds. For N-methylprop-2-ene-1-sulfonamide, DFT calculations offer a detailed picture of its fundamental characteristics.

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is crucial for flexible molecules like this compound, which can exist in multiple spatial arrangements due to rotation around its single bonds. DFT calculations can identify the various low-energy conformers and their relative stabilities. jyu.fiharvard.edu For instance, rotation around the S-N and N-C bonds can lead to different conformers. The global minimum energy conformation is the most stable and, therefore, the most populated at equilibrium. The results of these calculations are fundamental for understanding the molecule's physical and chemical behavior.

Below is a table showcasing typical bond lengths and angles that would be determined through geometry optimization.

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.43 |

| S-N | 1.65 |

| S-C | 1.80 |

| C=C | 1.33 |

| C-N | 1.46 |

| **Bond Angles (°) ** | |

| O=S=O | 120 |

| O=S-N | 108 |

| N-S-C | 107 |

| S-N-C | 118 |

| C-C=C | 122 |

| Note: These are representative values and the exact figures would be obtained from specific DFT calculations. |

The electronic structure of a molecule governs its reactivity. DFT provides valuable information about the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govphyschemres.org A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. physchemres.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It uses a color scale to show regions of negative and positive electrostatic potential. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions, prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the double bond, and positive potential near the hydrogen atoms. researchgate.net

| Electronic Property | Calculated Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 7.0 |

| Note: These are illustrative values. The actual values depend on the level of theory and basis set used in the DFT calculation. |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com DFT methods can calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net By comparing the predicted shifts with experimental data, chemists can confidently assign the signals in the NMR spectrum to specific atoms in the molecule. mdpi.comchegg.com

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can predict these frequencies, which correspond to the stretching and bending of bonds. researchgate.net The calculated vibrational spectrum can be compared with the experimental IR spectrum to identify characteristic functional groups, such as the S=O stretches of the sulfonamide and the C=C stretch of the allyl group.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shift (ppm) | δ 2.5-4.0 | Protons adjacent to nitrogen and sulfur |

| ¹³C NMR Chemical Shift (ppm) | δ 115-140 | Olefinic carbons |

| IR Vibrational Frequency (cm⁻¹) | ~1350 & ~1150 | Asymmetric and symmetric SO₂ stretching |

| IR Vibrational Frequency (cm⁻¹) | ~1640 | C=C stretching |

| Note: Predicted values are approximate and serve to illustrate the application of DFT in spectroscopy. |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Studies

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.com

MEDT, often in conjunction with DFT, is employed to map out the entire reaction pathway of a chemical transformation. This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, MEDT can pinpoint the exact geometry and electronic structure of the high-energy transition state that connects reactants to products. maxapress.comrsc.org The theory also helps in identifying any transient intermediates that may be formed during the reaction. google.com

The activation energy of a reaction, a key determinant of its rate, is the energy difference between the reactants and the transition state. By calculating these energies, MEDT provides quantitative insights into the feasibility and kinetics of a proposed reaction mechanism. mdpi.comacs.org

In concerted reactions, where multiple bonds are broken and formed in a single step, the timing of these events is crucial. A reaction is considered synchronous if all bond-forming and bond-breaking processes occur to a similar extent at the transition state. If these processes are significantly out of step, the reaction is termed asynchronous . maxapress.comresearchgate.net

MEDT, through the analysis of the electron localization function (ELF) and bond order changes along the reaction coordinate, can precisely determine the degree of synchronicity. maxapress.com For a hypothetical Diels-Alder reaction involving this compound as a dienophile, MEDT could reveal whether the two new carbon-carbon bonds form simultaneously or if one forms ahead of the other. This level of detail is critical for a complete understanding of the reaction mechanism. maxapress.comresearchgate.net

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, particularly for molecules with multiple reactive sites or the potential for forming stereoisomers. For this compound, which features a reactive allyl group, predicting the regioselectivity and stereoselectivity of its reactions is a key aspect of understanding its chemical profile.

In a typical computational study, the regioselectivity of a reaction involving this compound, such as an electrophilic addition to the double bond, would be investigated by calculating the activation energies for all possible reaction pathways. The transition state for each possible regioisomeric product would be located and optimized using methods like Density Functional Theory (DFT). The pathway with the lowest activation energy would correspond to the major product, thus predicting the regioselectivity.

Stereoselectivity, the preference for the formation of one stereoisomer over another, would be assessed in a similar manner. For reactions creating chiral centers on or adjacent to the sulfonamide group, the transition state energies for the formation of different diastereomers or enantiomers would be computed. The calculated energy differences would allow for the prediction of the stereochemical outcome of the reaction.

Table 1: Hypothetical Computational Data for Regioselectivity Prediction in the Addition of HBr to this compound

| Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product |

| Markovnikov Addition | 15.2 | N-(2-bromopropyl)-N-methylmethanesulfonamide |

| Anti-Markovnikov Addition | 20.5 | N-(3-bromopropyl)-N-methylmethanesulfonamide |

This table is illustrative and does not represent actual experimental or calculated data.

Advanced Quantum Chemical Calculations

To achieve high accuracy in predicting the properties and reactivity of this compound, advanced quantum chemical calculations are necessary.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would be employed to obtain a highly accurate description of the electronic structure of this compound. Methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)) would be used to account for electron correlation effects, which are crucial for accurate energy and property calculations. These high-level calculations would provide a benchmark for the results obtained from more computationally efficient methods like DFT.

Construction of Potential Energy Surfaces (PESs) for Reaction Dynamics

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a reaction involving this compound, the PES would be constructed by performing a large number of single-point energy calculations at various geometries along the reaction coordinate. This surface would map out the energetic landscape of the reaction, including reactants, products, intermediates, and transition states. The PES is fundamental for studying reaction dynamics, allowing for the simulation of molecular trajectories and the detailed understanding of the reaction mechanism.

Thermochemical and Kinetic Analysis

A comprehensive computational study would also involve a thorough thermochemical and kinetic analysis to quantify the thermodynamics and speed of reactions involving this compound.

Computation of Enthalpies, Gibbs Free Energies, and Activation Energies

Using the results from electronic structure calculations, key thermochemical quantities would be determined. The enthalpy of reaction (ΔH) would be calculated from the electronic energies of the optimized structures of reactants and products, with corrections for zero-point vibrational energy and thermal effects. The Gibbs free energy of reaction (ΔG), which determines the spontaneity of a reaction, would be computed by including the entropic contribution (TΔS). The activation energy (Ea), the energy barrier that must be overcome for a reaction to occur, would be obtained from the energy difference between the reactants and the transition state.

Table 2: Hypothetical Thermochemical Data for a Reaction of this compound

| Thermodynamic Quantity | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.3 |

| Gibbs Free Energy of Reaction (ΔG) | -18.7 |

| Activation Energy (Ea) | 12.5 |

This table is illustrative and does not represent actual experimental or calculated data.

Determination of Rate Coefficients and Equilibrium Constants

From the calculated activation energies and Gibbs free energies, it is possible to determine the rate coefficients (k) and equilibrium constants (K) for a given reaction. The rate coefficient, which quantifies the rate of a reaction, would be calculated using Transition State Theory (TST). The equilibrium constant, which indicates the position of the equilibrium between reactants and products, would be derived from the standard Gibbs free energy of reaction using the equation ΔG° = -RTlnK. These calculated kinetic and equilibrium parameters would provide a quantitative prediction of the chemical behavior of this compound under various conditions.

Bioisosteric Design Principles and Structure-Activity Relationships (SAR) from a Theoretical Perspective

In the realm of medicinal chemistry and drug design, the principles of bioisosterism and the analysis of structure-activity relationships (SAR) are fundamental tools for the rational modification of lead compounds. Bioisosterism involves the substitution of a functional group within a molecule with another group that retains similar biological activity. nih.govzu.ac.aeu-tokyo.ac.jp This strategy is widely employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. drughunter.comresearchgate.net Theoretical and computational chemistry provide powerful methods to understand and predict the effects of such modifications, offering insights into the electronic and structural features that govern a molecule's biological function.

The sulfonamide functional group, a key feature of this compound, is a prominent player in bioisosteric design. nih.gov It is frequently utilized as a bioisostere for other acidic functional groups, most notably the carboxylic acid group. researchgate.net Computational studies are crucial for dissecting the similarities and differences between these groups, thereby guiding their strategic application in drug development.

Research Findings on Sulfonamide Bioisosterism

Theoretical studies have focused on quantifying the similarity between the sulfonamide and carboxyl functional groups to rationalize their bioisosteric relationship. Key computational descriptors used for this purpose include the molecular electrostatic potential (ESP) and the average electron density (AED). nih.govtandfonline.com The ESP provides a qualitative picture of the charge distribution around a molecule, which is critical for drug-receptor interactions, while the AED offers a quantitative measure of the electron density within the bioisosteric moiety. zu.ac.ae